![molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
3-([1,1'-Biphenyl]-4-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: This reaction can occur at different positions on the azetidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
2-Methylazetidine: Used in the synthesis of pharmaceuticals and as a chiral building block.
3-Bromoazetidine: Employed in organic synthesis for its reactivity and as an intermediate in the production of other azetidines.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
Clé InChI |
LNFVCXLFPIQTBX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



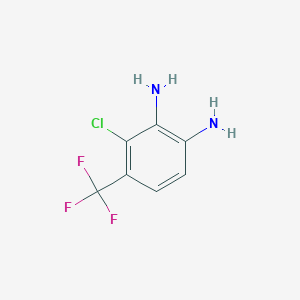
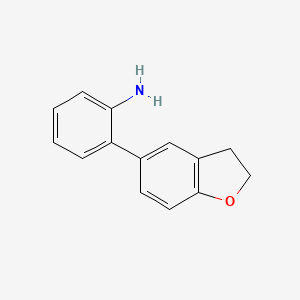


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

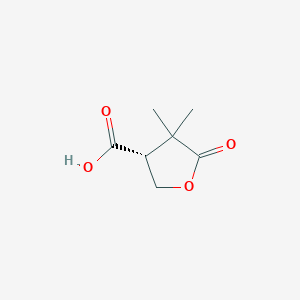
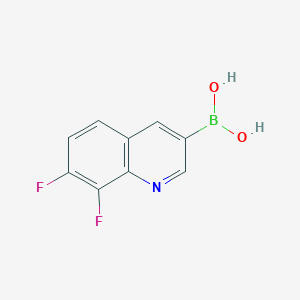

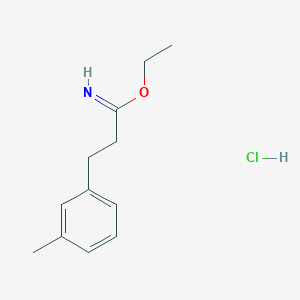
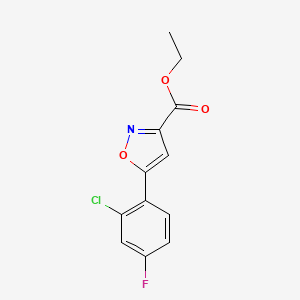

![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
